molecular formula C8H8N2O B11922436 5,8-Dihydroquinazolin-4(1H)-one CAS No. 99966-39-9

5,8-Dihydroquinazolin-4(1H)-one

Cat. No.: B11922436
CAS No.: 99966-39-9
M. Wt: 148.16 g/mol
InChI Key: YDLXJCDLZOMJLE-UHFFFAOYSA-N
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Description

5,8-Dihydroquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the 4(1H)-one moiety indicates a ketone functional group at the fourth position of the quinazoline ring. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 5,8-dihydroquinazolin-4-ol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinazolin-4-one derivatives.

    Reduction: 5,8-Dihydroquinazolin-4-ol.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,8-Dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: Lacks the dihydro moiety at positions 5 and 8.

    6,7-Dimethoxyquinazolin-4(1H)-one: Contains methoxy groups at positions 6 and 7.

    2-Methylquinazolin-4(1H)-one: Has a methyl group at position 2.

Uniqueness

5,8-Dihydroquinazolin-4(1H)-one is unique due to the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other quinazolinone derivatives.

Properties

CAS No.

99966-39-9

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5,8-dihydro-3H-quinazolin-4-one

InChI

InChI=1S/C8H8N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-2,5H,3-4H2,(H,9,10,11)

InChI Key

YDLXJCDLZOMJLE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C1C(=O)NC=N2

Origin of Product

United States

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